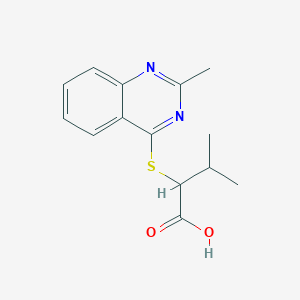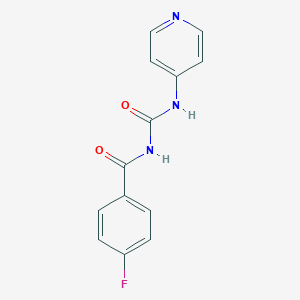![molecular formula C22H30N4O5S2 B256140 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known for its potent inhibitory effects on a specific enzyme known as phosphodiesterase-5 (PDE5). In
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. Studies have shown that compound X has potent vasodilatory effects and can improve blood flow in the arteries. This makes it a potential candidate for the treatment of conditions such as pulmonary arterial hypertension and erectile dysfunction. Compound X has also been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that compound X can inhibit the growth of cancer cells and reduce inflammation in the body.
Mécanisme D'action
The mechanism of action of compound X is primarily through the inhibition of phosphodiesterase-5 (5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide). 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a crucial role in regulating blood flow and smooth muscle relaxation. By inhibiting 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, compound X increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are primarily related to its inhibition of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. By increasing the levels of cGMP in the body, compound X can improve blood flow, reduce inflammation, and inhibit the growth of cancer cells. In addition, compound X has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its potent inhibitory effects on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. This makes it a valuable tool for studying the role of cGMP in various physiological processes. However, there are also several limitations to using compound X in lab experiments. For example, the compound is highly reactive and can degrade quickly under certain conditions. In addition, the compound is relatively expensive and may not be readily available in all research settings.
Orientations Futures
There are several future directions for research on compound X. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the final product. Another area of research is in the development of new analogs of compound X that can have improved potency and selectivity. In addition, there is a need for further studies on the potential applications of compound X in the treatment of various diseases, including cardiovascular disease and cancer. Finally, there is a need for more studies on the long-term effects of compound X on the body, including its potential toxicity and side effects.
Conclusion:
In conclusion, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has potent inhibitory effects on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide and has been shown to have vasodilatory, anti-inflammatory, and anti-cancer properties. While there are limitations to using compound X in lab experiments, it remains a valuable tool for studying the role of cGMP in various physiological processes. Future research on compound X should focus on developing new synthesis methods, improving its potency and selectivity, and exploring its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-(4-methyl-1-piperazinyl)aniline with 2-bromo-5-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate product is then reacted with thioacetic acid to form the final product, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. The synthesis of compound X has been optimized over the years, and several modifications to the original synthesis method have been proposed to improve the yield and purity of the final product.
Propriétés
Nom du produit |
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C22H30N4O5S2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H30N4O5S2/c1-24-12-14-25(15-13-24)19-7-5-18(6-8-19)23-33(29,30)22-17-20(9-10-21(22)31-2)26-11-3-4-16-32(26,27)28/h5-10,17,23H,3-4,11-16H2,1-2H3 |
Clé InChI |
BNQPEKPWBPUYLN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)N4CCCCS4(=O)=O)OC |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)N4CCCCS4(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)
![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)